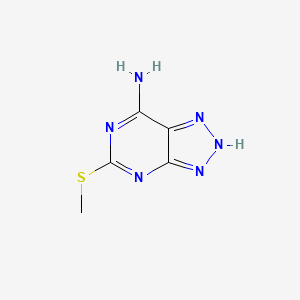
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring with a pyrimidine ring, making it a valuable candidate for research in medicinal chemistry and other areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom in the precursor can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and enzyme inhibitory activities.
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine also exhibit diverse biological activities and are considered bioisosteres with purines.
Uniqueness
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is unique due to its specific combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90687-17-5 |
|---|---|
Formule moléculaire |
C5H6N6S |
Poids moléculaire |
182.21 g/mol |
Nom IUPAC |
5-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H6N6S/c1-12-5-7-3(6)2-4(8-5)10-11-9-2/h1H3,(H3,6,7,8,9,10,11) |
Clé InChI |
WPLZVUBPBZYUIV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=NNN=C2C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


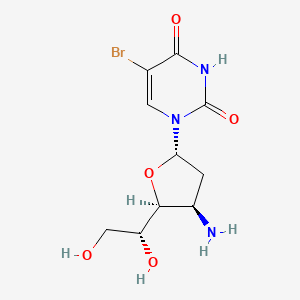


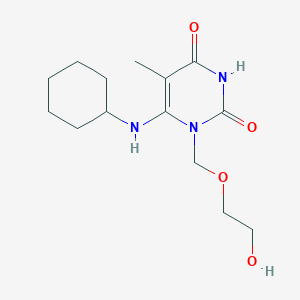
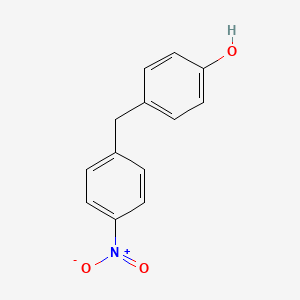
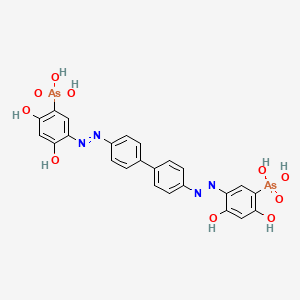
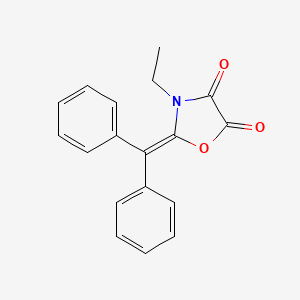

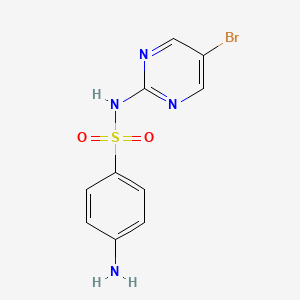
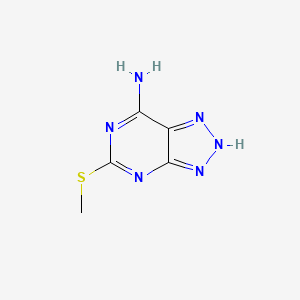
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)

![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)

